molecular formula C20H25ClN2O2S B11339485 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide

Cat. No.: B11339485
M. Wt: 392.9 g/mol
InChI Key: YQIBLVPGXGFOMB-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide is a complex organic compound that features a combination of azepane, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various reagents such as halides or organometallic compounds.

    Coupling Reactions: The azepane and thiophene derivatives are then coupled using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 3-chloro-4-methoxybenzoic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. The azepane ring may interact with receptors or enzymes, while the thiophene and benzamide moieties could modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: A compound with a similar azepane structure but different functional groups.

    Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.

    Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in coupling reactions.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide is unique due to its combination of azepane, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25ClN2O2S

Molecular Weight

392.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-chloro-4-methoxybenzamide

InChI

InChI=1S/C20H25ClN2O2S/c1-25-18-9-8-15(13-16(18)21)20(24)22-14-17(19-7-6-12-26-19)23-10-4-2-3-5-11-23/h6-9,12-13,17H,2-5,10-11,14H2,1H3,(H,22,24)

InChI Key

YQIBLVPGXGFOMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3)Cl

Origin of Product

United States

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